molecular formula C24H19NO5 B6583458 4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 883952-94-1

4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B6583458
CAS No.: 883952-94-1
M. Wt: 401.4 g/mol
InChI Key: BPKVAYNXKXOHFN-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a complex organic compound with a unique structure that combines elements of benzamide and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromenone structure. This intermediate is then reacted with 4-methoxybenzoic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenone derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide lies in its combination of the chromenone core with the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-17-11-7-15(8-12-17)21-22(26)19-5-3-4-6-20(19)30-24(21)25-23(27)16-9-13-18(29-2)14-10-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKVAYNXKXOHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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